Cas no 1430460-72-2 (6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine)

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 化学的及び物理的性質
名前と識別子
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- 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
- 1430460-72-2
-
- インチ: InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3
- InChIKey: JLDDCUCIHGTBGF-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=C(I)N=CC(=N1)Cl
計算された属性
- せいみつぶんしりょう: 310.96862g/mol
- どういたいしつりょう: 310.96862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168418-1g |
6-chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
$574 | 2021-08-05 | |
Chemenu | CM168418-1g |
6-chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
$561 | 2023-03-04 | |
Alichem | A099002193-1g |
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
544.50 USD | 2021-06-01 |
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amineに関する追加情報
6-Chloro-N,N-Diethyl-3-Iodopyrazin-2-Amine: A Comprehensive Overview
The compound 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, with the CAS number 1430460-72-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazine derivatives, which are known for their versatile applications in drug design and advanced materials. The structure of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine features a pyrazine ring with substituents at positions 2, 3, and 6, including an amino group, an iodine atom, and a chlorine atom, respectively. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various research and industrial applications.
Recent studies have highlighted the potential of pyrazine derivatives in drug discovery, particularly in the development of anticancer agents. The chlorine and iodine substituents in this compound are known to enhance its bioavailability and pharmacokinetic properties. Researchers have explored the ability of this compound to inhibit key enzymes involved in cancer progression, such as kinase enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine exhibits potent inhibitory activity against protein kinase C (PKC), a critical regulator of cell proliferation and survival.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The pyrazine ring structure is known to facilitate π–π interactions, making it a promising candidate for the development of organic semiconductors. Recent advancements in this area have shown that incorporating halogen atoms like chlorine and iodine can significantly improve the electronic properties of these materials. For example, a research team at the University of Cambridge reported that films made from pyrazine derivatives, including 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amines, exhibit enhanced charge transport properties, making them suitable for use in flexible electronics and organic light-emitting diodes (OLEDs).
The synthesis of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amines involves a multi-step process that typically begins with the preparation of pyrazine precursors. One common approach is the nucleophilic substitution reaction on an appropriately substituted pyridazine derivative. Recent breakthroughs in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, researchers at Stanford University developed a palladium-catalyzed coupling reaction that allows for the precise installation of iodine atoms on pyrazine rings under mild conditions.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. In this context, studies have been conducted to assess the biodegradability and toxicity of 6-Chloro-N,N-diethyl-3-Iodopyrazin-amines. Preliminary results indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully understand its environmental fate and potential long-term effects.
In conclusion, 6-Chloro-N,N-diethyl-3-Iodopyrazin-amines, with CAS number 1430460722 (143046072), represents a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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